1H-Perfluorooct-1-yne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

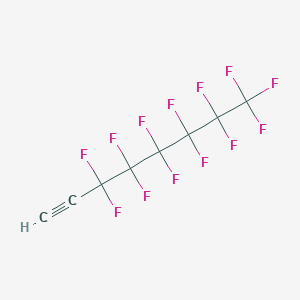

3D Structure

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF13/c1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRGZVPIVBHZCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379997 | |

| Record name | 1H-Perfluorooct-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55756-24-6 | |

| Record name | 1H-Perfluorooct-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Perfluorooct-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1H-Perfluorooct-1-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Perfluorooct-1-yne, a terminal alkyne bearing a perfluorohexyl chain, is a molecule of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique combination of a reactive alkyne functional group and the distinct physicochemical properties imparted by the perfluorinated tail makes it a valuable building block for the synthesis of novel compounds with tailored characteristics. The high electronegativity and steric bulk of the fluorine atoms profoundly influence the molecule's reactivity, solubility, and metabolic stability, offering unique advantages in the design of new pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its synthesis, reactivity, and potential applications.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on computed values due to a lack of extensive published experimental data.

| Property | Value | Source |

| Molecular Formula | C₈HF₁₃ | PubChem[1] |

| Molecular Weight | 344.07 g/mol | PubChem[1] |

| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-yne | PubChem[1] |

| CAS Number | 55756-24-6 | PubChem[1] |

| Boiling Point | 95 °C | INDOFINE Chemical Company |

| Melting Point | Not available | - |

| Density | Not available | - |

Solubility Profile

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is a key indicator of its volatility. For a compound like this compound, a standard distillation method can be employed for its determination.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature represents the boiling point of the substance.

-

Pressure Correction: If the atmospheric pressure is not at standard sea-level pressure (1 atm or 760 mmHg), a pressure correction should be applied to the observed boiling point.

Determination of Solubility

A straightforward method to qualitatively and semi-quantitatively assess the solubility of this compound in various solvents involves the following steps.

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, acetone, dichloromethane, tetrahydrofuran, hexane).

-

Sample Addition: To a series of small, sealed vials, add a known volume (e.g., 1 mL) of each selected solvent.

-

Titration: Add small, measured increments of this compound to each vial, sealing and vortexing after each addition.

-

Observation: Observe the mixture for the formation of a single, clear phase (soluble) or the persistence of two distinct layers or a cloudy suspension (insoluble or partially soluble).

-

Quantification (Optional): The approximate solubility can be expressed as the volume of solute dissolved per volume of solvent.

Synthesis of this compound

A common and effective method for the synthesis of terminal perfluoroalkynes involves the reaction of a perfluoroalkyl iodide with a protected acetylene equivalent, followed by deprotection.

General Synthetic Scheme:

The synthesis can be conceptualized as a two-step process:

-

Coupling Reaction: Reaction of perfluorohexyl iodide with a protected alkyne, such as ethynyltrimethylsilane, in the presence of a suitable catalyst.

-

Deprotection: Removal of the protecting group (e.g., trimethylsilyl group) to yield the terminal alkyne.

A plausible synthetic route starting from perfluorohexyl iodide is outlined below.[3]

Step 1: Sonogashira Coupling of Perfluorohexyl Iodide with Ethynyltrimethylsilane

This reaction utilizes a palladium and copper co-catalyzed cross-coupling reaction.

Reagents and Conditions:

-

Perfluorohexyl iodide (1.0 eq)

-

Ethynyltrimethylsilane (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

CuI (0.1 eq)

-

Triethylamine (solvent and base)

-

Room temperature, inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

To a solution of perfluorohexyl iodide in triethylamine, add ethynyltrimethylsilane, Pd(PPh₃)₄, and CuI under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection of the Trimethylsilyl Group

The removal of the TMS group is typically achieved under basic conditions.

Reagents and Conditions:

-

TMS-protected perfluorooctyne (1.0 eq)

-

Potassium carbonate (2.0 eq)

-

Methanol (solvent)

-

Room temperature

Procedure:

-

Dissolve the TMS-protected alkyne in methanol.

-

Add potassium carbonate to the solution and stir at room temperature for 1-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Add water to the reaction mixture and extract the product with a low-boiling organic solvent (e.g., pentane or diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation at atmospheric pressure to avoid loss of the volatile product.

Reactivity and Potential Applications

The reactivity of this compound is dominated by the chemistry of its terminal alkyne and the influence of the strongly electron-withdrawing perfluorohexyl group.

Nucleophilic Additions

The electron-withdrawing nature of the perfluoroalkyl chain makes the alkyne susceptible to nucleophilic attack. Reactions with various nucleophiles can lead to a range of functionalized products.

1,3-Dipolar Cycloadditions (Click Chemistry)

Terminal alkynes are key components in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] this compound can react with organic azides to form stable 1,2,3-triazole linkages. This reaction is highly efficient and biocompatible, making it a powerful tool for bioconjugation and drug discovery.[6] The incorporation of the perfluorinated chain can enhance the pharmacological properties of the resulting triazole-containing molecules.

General Reaction Scheme:

Applications in Drug Development

The introduction of fluorine and perfluoroalkyl groups into drug candidates is a well-established strategy to improve their metabolic stability, binding affinity, and lipophilicity.[7][8] The perfluorohexyl tail of this compound can serve as a "fluorous tag," which can be exploited for the purification of reaction mixtures and can also influence the pharmacokinetic profile of a drug molecule. The alkyne functionality allows for the facile introduction of this perfluorinated moiety into a wide range of molecular scaffolds using click chemistry, making this compound a valuable tool for medicinal chemists.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is expected to show a single signal for the acetylenic proton. Due to the electron-withdrawing effect of the perfluoroalkyl chain, this proton is expected to be deshielded and appear at a downfield chemical shift compared to a typical terminal alkyne.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the eight carbon atoms. The acetylenic carbons will have characteristic chemical shifts, and the carbons of the perfluoroalkyl chain will exhibit complex splitting patterns due to coupling with the fluorine atoms.[9]

-

¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for characterizing perfluorinated compounds. It will display a series of signals corresponding to the different fluorine environments along the perfluorohexyl chain, with characteristic chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the terminal alkyne and the C-F bonds.

-

≡C-H stretch: A sharp, medium-intensity band is expected around 3300 cm⁻¹.

-

C≡C stretch: A weak band is expected in the region of 2100-2260 cm⁻¹.

-

C-F stretch: Strong, broad absorption bands are expected in the region of 1100-1300 cm⁻¹ due to the numerous C-F bonds in the perfluorohexyl chain.[10]

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

As a member of the per- and polyfluoroalkyl substances (PFAS) family, caution should be exercised regarding its environmental fate and persistence. Proper disposal procedures in accordance with local regulations must be followed.

Conclusion

This compound is a versatile and valuable building block with significant potential in various areas of chemical research, particularly in drug discovery and materials science. Its unique physicochemical properties, stemming from the combination of a reactive alkyne and a perfluorinated chain, offer exciting opportunities for the synthesis of novel molecules with enhanced properties. While there are still gaps in the experimentally determined data for this compound, this guide provides a solid foundation of its known properties, synthetic methodologies, and potential applications, serving as a valuable resource for researchers in the field. Further experimental investigation into its physical properties and reactivity is warranted to fully unlock its potential.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ELECTRONIC SUPPLEMENTARY INFORMATION. Synthesis. 1H-NMR and 13C-NMR Spectra. [Link]

-

Frontiers in Chemistry. Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. [Link]

-

ResearchGate. FTIR spectrum of a) 1H, 1H, 2H-Perfluoro-1-Decene monomer, b) liquid... [Link]

-

YouTube. 1,3-dipolar cycloaddition reactions. [Link]

-

PubMed. The role of fluorine in medicinal chemistry. [Link]

-

PubMed. Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. [Link]

-

PMC. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. [Link]

-

International Journal of Research in Pharmacy and Chemistry. A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. [Link]

-

ResearchGate. Syntheses with perfluoroalkyl iodides. A review. [Link]

-

University of Alberta Libraries. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

ResearchGate. The factors that influence solubility in perfluoroalkane solvents. [Link]

-

ResearchGate. Multicomponent Synthesis of Fluorine-Containing Bioactive Compounds and Drugs. [Link]

-

YouTube. Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. [Link]

-

Technical Disclosure Commons. processes for preparation of 1-perfluorohexyl octane. [Link]

-

Chemistry LibreTexts. 18.9: Organometallic Reagents. [Link]

-

PMC. High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen. [Link]

-

YouTube. 20.4 Reaction with Organometallic Reagents. [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [https://www.sciencedirect.com/book/9780444518118/basic-1h-and-13c-nmr-spectroscopy]([Link] spectroscopy)

-

PMC. New fluorous/organic biphasic systems achieved by solvent tuning. [Link]

-

YouTube. Reactions of Organometallics. [Link]

-

Chemistry LibreTexts. 15.2: 1,2- and 1,4-Additions of Organometallic Reagents. [Link]

-

Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

-

ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

PMC. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

-

MDPI. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. [Link]

-

PubMed. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. [Link]

-

PubMed. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene. [Link]

-

ResearchGate. Predicting solubility and permeation properties of organic solvents in Viton glove material using Hansen's solubility parameters. [Link]

Sources

- 1. This compound | C8HF13 | CID 2776337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. ijrpc.com [ijrpc.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 9. rsc.org [rsc.org]

- 10. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1H-Perfluorooct-1-yne (CAS 55756-24-6): Properties, Synthesis, and Applications in Modern Chemistry

This guide provides an in-depth exploration of 1H-Perfluorooct-1-yne, a significant fluorinated building block for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. We will delve into its fundamental properties, practical synthetic methodologies, characteristic reactivity, and its burgeoning applications, particularly in the realm of drug discovery. The unique electronic properties conferred by the extensive fluorination of its alkyl chain make it a molecule of considerable interest for modulating the physicochemical and pharmacological profiles of bioactive compounds.

Core Physicochemical and Spectroscopic Profile

This compound, systematically named 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-yne, is distinguished by a terminal alkyne group attached to a C6 perfluorinated chain.[1] This structural arrangement imparts a unique combination of reactivity from the alkyne and specific physicochemical properties from the fluorous tail.

Key Properties

The essential properties of this compound are summarized below, providing a foundational dataset for its use in experimental design.

| Property | Value | Source |

| CAS Number | 55756-24-6 | [1][2][3][4][5] |

| Molecular Formula | C₈HF₁₃ | [1][2][3][4][5] |

| Molecular Weight | 344.07 g/mol | [1][2][3][4] |

| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-yne | [1] |

| Common Synonyms | (Perfluoro-n-hexyl)acetylene, 2-(Perfluorohexyl)ethyne | [1] |

| Boiling Point | 95 °C | [3] |

Spectroscopic Signature

The structural features of this compound give rise to a distinct spectroscopic fingerprint. Understanding these characteristics is paramount for reaction monitoring and product verification.

| Spectroscopy | Expected Signature & Rationale |

| ¹H NMR | A single signal, likely a triplet, in the δ 2.0-3.0 ppm range. This corresponds to the acetylenic proton (H-C≡). The coupling would arise from the two fluorine atoms on the adjacent carbon (C3), demonstrating ³J(H,F) coupling. |

| ¹³C NMR | Two distinct signals for the alkyne carbons (C1 and C2). C1 (attached to H) would appear around δ 70-80 ppm, while C2 (attached to the C₆F₁₃ chain) would be further downfield due to the strong electron-withdrawing effect of the perfluoroalkyl group. Additional complex signals corresponding to the fluorinated carbons will be observed. |

| ¹⁹F NMR | A complex series of multiplets corresponding to the six distinct fluorine environments along the C₆F₁₃ chain. The terminal -CF₃ group would appear as a triplet, while the five -CF₂- groups would show more complex splitting patterns due to coupling with neighboring fluorine atoms.[1] |

| IR Spectroscopy | A sharp, weak absorption band around 3300 cm⁻¹ for the ≡C-H stretch and another weak band around 2100-2200 cm⁻¹ for the C≡C triple bond stretch. Strong, broad absorption bands in the 1100-1300 cm⁻¹ region are characteristic of C-F bond stretching. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 344.07. A characteristic fragmentation pattern would involve the loss of the perfluoroalkyl chain, leading to prominent fragment ions. |

Synthesis and Mechanistic Considerations

The synthesis of perfluoroalkylated alkynes like this compound typically involves the coupling of a perfluoroalkyl source with an acetylene synthon. A robust and increasingly common method is the radical-mediated addition of a perfluoroalkyl iodide to a terminal alkyne.

Precursor Synthesis: Perfluorohexyl Iodide

The key precursor, perfluorohexyl iodide (C₆F₁₃I), is commonly produced industrially via a process known as fluorotelomerization.[6] This process involves the reaction of a "telogen" (pentafluoroethyl iodide) with a "taxogen" (tetrafluoroethylene) to build the carbon chain.[6]

Caption: Workflow for Perfluoroalkyl Iodide Synthesis.

Recommended Synthesis: Iron-Catalyzed Perfluoroalkylation

A direct and efficient method for synthesizing perfluoroalkylated alkynes utilizes a simple iron salt as a catalyst to couple a terminal alkyne with a perfluoroalkyl iodide.[7] This approach offers good functional group compatibility and provides the target compound in high yields.

-

Preparation: To an oven-dried Schlenk tube, add the terminal alkyne (1.0 mmol), perfluorohexyl iodide (1.2 mmol), and FeCl₂ (0.1 mmol, 10 mol%).

-

Solvent Addition: Add anhydrous solvent (e.g., DMF or DMSO, 5 mL) to the tube under an inert atmosphere (Argon or Nitrogen).

-

Reaction: Stir the mixture at the specified temperature (e.g., 80-100 °C) and monitor the reaction progress using TLC or GC-MS. The reaction time typically ranges from 12 to 24 hours.

-

Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure this compound.

Causality Insight: The iron catalyst is crucial as it facilitates the generation of the perfluoroalkyl radical from the perfluoroalkyl iodide, initiating the catalytic cycle.[7] The use of a polar aprotic solvent like DMF helps to solubilize the iron salt and reagents.

Caption: Proposed Mechanism for Iron-Catalyzed Perfluoroalkylation.

Reactivity and Synthetic Utility

The dual functionality of this compound—a reactive terminal alkyne and a sterically demanding, electron-withdrawing fluorous chain—makes it a versatile synthon.

Caption: Key Reaction Pathways for this compound.

-

Click Chemistry: As a terminal alkyne, it readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), providing a straightforward route to highly functionalized 1,2,3-triazoles bearing a perfluoroalkyl tail.

-

Cross-Coupling Reactions: It is an excellent substrate for Sonogashira coupling with aryl or vinyl halides, enabling the direct introduction of the perfluoroalkynyl moiety onto aromatic systems.

-

Cyclization Reactions: It can undergo palladium-catalyzed cascade reactions, such as defluorinative alkynylation with polyfluoroalkyl ketones, to construct complex fluorinated heterocyclic scaffolds like furans.[8]

-

Radical Additions: The alkyne bond is susceptible to radical addition reactions, a common strategy for building more complex fluorinated structures.[6]

Applications in Drug Discovery and Materials Science

The incorporation of fluorine and fluorinated motifs is a cornerstone of modern medicinal chemistry, used to fine-tune the properties of drug candidates.[9][10]

-

Metabolic Stability: The strong C-F bonds in the perfluoroalkyl chain are resistant to enzymatic degradation, particularly oxidation by Cytochrome P450 enzymes. Introducing the C₆F₁₃ group can shield adjacent functionalities, thereby increasing the metabolic half-life of a drug.[9]

-

Lipophilicity and Permeability: Fluorination significantly increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[9][10] This property must be carefully balanced to avoid issues with aqueous solubility.

-

Binding Affinity: The highly polarized C-F bonds can engage in favorable non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) with protein targets, potentially increasing binding affinity and selectivity.

-

pKa Modulation: The powerful electron-withdrawing nature of the C₆F₁₃ group can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of a molecule at physiological pH and impacting its absorption and distribution.[10]

-

Bioisosterism: Fluorinated groups are often used as bioisosteres for other chemical groups to improve drug properties without sacrificing biological activity.[11]

-

Materials Science: The unique properties of perfluoroalkyl chains, such as being both hydrophobic and lipophobic, make them useful in the synthesis of specialized surfactants, coatings, and ionic liquids.[12][13]

Safety, Handling, and Storage

This compound is an irritant and requires careful handling in a controlled laboratory environment.

Hazard Identification

| GHS Hazard | Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| Respiratory Irritation | H335 | May cause respiratory irritation.[1] |

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[14]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[14]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: Wear a standard laboratory coat.

-

-

Handling Practices: Avoid contact with skin, eyes, and clothing.[14] Prevent the formation of aerosols. Keep away from sources of ignition.

-

Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for chemical waste disposal. Do not allow the chemical to enter drains.[14]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

This compound (CAS 55756-24-6) is a highly valuable and versatile fluorinated building block. Its unique combination of a reactive alkyne handle and a property-modulating perfluoroalkyl chain provides chemists with a powerful tool for synthesizing novel compounds. For professionals in drug discovery, its ability to enhance metabolic stability, modulate lipophilicity, and influence ligand-target interactions makes it a strategic component in the design of next-generation therapeutics. As synthetic methodologies continue to advance, the applications for this and related perfluoroalkyl alkynes are set to expand, further cementing the role of fluorine in modern chemical innovation.

References

-

This compound | C8HF13 | CID 2776337. PubChem, National Center for Biotechnology Information. [Link]

-

This compound | 55756-24-6. INDOFINE Chemical Company. [Link]

-

Perfluoroalkyl iodide - Wikipedia. [Link]

-

Palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with alkynes for the synthesis of fluorinated fused furans. Organic Chemistry Frontiers, RSC Publishing. [Link]

-

Perfluoroalkylation of Terminal Alkynes with Perfluoroalkyl Iodides Catalyzed by an Iron Salt. The Journal of Organic Chemistry, ACS Publications. [Link]

-

Methods to build tetrasubstituted perfluoroalkylated alkenes. ResearchGate. [Link]

-

Simple Synthesis of Fluorinated Ene-Ynes via In Situ Generation of Allenes. Thieme Chemistry. [Link]

-

Novel synthesis of conjugated bisperfluoroalkyl enynes. Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing. [Link]

-

Safety Data Sheet: 1H,1H,2H,2H-Perfluoro-1-octanol. Carl ROTH. [Link]

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

Synthesis of 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate as a New Perfluorinated Ionic Monomer. MDPI. [Link]

-

High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, PubMed. [Link]

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. [Link]

-

Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

-

Medicinal applications of perfluoroalkylated chain-containing compounds. Future Medicinal Chemistry, PubMed. [Link]

Sources

- 1. This compound | C8HF13 | CID 2776337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 55756-24-6 | INDOFINE Chemical Company [indofinechemical.com]

- 4. This compound | CAS: 55756-24-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. Perfluoroalkyl iodide - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with alkynes for the synthesis of fluorinated fused furans - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. researchgate.net [researchgate.net]

- 11. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Medicinal applications of perfluoroalkylated chain-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 1H-Perfluorooct-1-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1H-Perfluorooct-1-yne (C8HF13), a terminal alkyne bearing a perfluorinated carbon chain. Due to the limited availability of public domain experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. This guide is intended to serve as a valuable resource for researchers working with or synthesizing this and similar highly fluorinated organic molecules, aiding in their identification, characterization, and quality control.

Introduction: The Unique Nature of this compound

This compound is a fascinating molecule that combines the reactivity of a terminal alkyne with the unique physicochemical properties imparted by a long perfluoroalkyl chain. The high electronegativity of fluorine atoms dramatically influences the electron density distribution throughout the molecule, leading to distinct and predictable spectroscopic signatures. Understanding these signatures is paramount for confirming the successful synthesis of the target compound and for assessing its purity. This guide will delve into the predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectra of this compound, providing a foundational understanding for its analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted View

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its carbon-hydrogen and carbon-fluorine framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be simple, exhibiting a single signal for the acetylenic proton.

-

Chemical Shift (δ): The acetylenic proton (≡C-H) is anticipated to appear as a multiplet in the range of 2.5-3.5 ppm . The electron-withdrawing nature of the adjacent perfluoroalkyl group will likely shift this proton downfield compared to a typical terminal alkyne (which usually appears around 2-3 ppm)[1].

-

Multiplicity: This proton will be coupled to the fluorine atoms on the C3 carbon, resulting in a complex multiplet. Specifically, it will show a triplet of triplets due to coupling with the two fluorine atoms on C3 and long-range coupling with the fluorine atoms on C4.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the eight distinct carbon environments in the molecule. The signals will be split due to coupling with the attached fluorine atoms (C-F coupling).

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C1 (≡CH) | 70-80 | t |

| C2 (C≡) | 80-90 | t |

| C3 (-CF2-) | 110-120 | t |

| C4 (-CF2-) | 110-120 | t |

| C5 (-CF2-) | 110-120 | t |

| C6 (-CF2-) | 110-120 | t |

| C7 (-CF2-) | 110-120 | t |

| C8 (-CF3) | 115-125 | q |

Note: The chemical shifts of the -CF2- groups will be very similar and may overlap, requiring high-resolution instrumentation for distinction. The multiplicities are predicted based on one-bond and two-bond C-F coupling.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that provides detailed information about the fluorine environments. The chemical shifts are typically referenced to CFCl₃ (0 ppm).

| Fluorine Atom(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F-F coupling) |

| C3 (-CF2-) | -110 to -120 | t |

| C4 (-CF2-) | -120 to -130 | m |

| C5 (-CF2-) | -120 to -130 | m |

| C6 (-CF2-) | -120 to -130 | m |

| C7 (-CF2-) | -125 to -135 | t |

| C8 (-CF3) | -80 to -85 | t |

Note: The terminal CF3 group is typically the most deshielded (least negative chemical shift) in a perfluoroalkyl chain. The multiplicities arise from two-bond and three-bond F-F couplings. The signals for the internal CF2 groups will be complex multiplets due to coupling with neighboring CF2 groups.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher field strength is recommended for better resolution, especially for the ¹⁹F and ¹³C spectra.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 8-16.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, depending on the sample concentration.

-

-

¹⁹F NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the alkyne and the perfluoroalkyl chain.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch |

| ~2150 | Weak | C≡C stretch |

| 1100-1300 | Very Strong, Broad | C-F stretches |

-

≡C-H Stretch: The presence of a strong, sharp peak around 3300 cm⁻¹ is a definitive indicator of a terminal alkyne[1][2].

-

C≡C Stretch: The carbon-carbon triple bond stretch is expected to be weak due to the low change in dipole moment during the vibration. Its presence confirms the alkyne functionality[1][3].

-

C-F Stretches: The perfluoroalkyl chain will give rise to a series of very strong and broad absorption bands in the 1100-1300 cm⁻¹ region, which is a characteristic feature of highly fluorinated compounds[4].

Experimental Protocol for IR Spectroscopy

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be placed between two KBr or NaCl plates.

-

Solution: Alternatively, the compound can be dissolved in a suitable solvent (e.g., CCl₄) and the spectrum recorded in a solution cell.

Instrument Parameters (General):

-

Spectrometer: A standard Fourier-transform infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient to obtain a good quality spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula of this compound is C₈HF₁₃, with a monoisotopic mass of 343.987 g/mol [5]. The molecular ion peak is expected to be observed at m/z = 344.

-

Fragmentation Pattern: The fragmentation of the perfluoroalkyl chain is expected to be a dominant process. Common fragmentation pathways for perfluorinated compounds involve the cleavage of C-C bonds, leading to the formation of stable perfluoroalkyl carbocations.

Predicted Fragmentation Pathway

Caption: Predicted ESI-MS fragmentation of this compound.

Expected Key Fragment Ions:

| m/z | Ion Formula |

| 344 | [C₈HF₁₃]⁺ (Molecular Ion) |

| 325 | [M-F]⁺ |

| 295 | [M-CF₃]⁺ |

| 245 | [M-C₂F₅]⁺ |

| 195 | [M-C₃F₇]⁺ |

| 145 | [M-C₄F₉]⁺ |

| 131 | [C₃F₅]⁺ |

| 119 | [C₂F₅]⁺ |

| 100 | [C₂F₄]⁺ |

| 69 | [CF₃]⁺ (Often the base peak) |

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the range of 1-10 µg/mL.

Instrument Parameters (General):

-

Ionization Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is likely to cause more extensive fragmentation.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: A scan range of m/z 50-500 should be sufficient to observe the molecular ion and key fragments.

Conclusion

The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. While experimental data for this specific molecule is not widely available, this guide provides a robust framework of predicted spectral data based on well-established principles. The key identifying features are the unique acetylenic proton signal in ¹H NMR, the characteristic chemical shifts of the perfluoroalkyl chain in ¹⁹F and ¹³C NMR, the distinct ≡C-H and C-F stretching vibrations in IR spectroscopy, and the predictable fragmentation pattern of the perfluoroalkyl chain in mass spectrometry. This guide serves as a valuable predictive tool for scientists and researchers, enabling them to confidently identify and characterize this and structurally related fluorinated compounds.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). † 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]

-

NIST. (n.d.). 1H,1H,2H-Perfluoro-1-octene. NIST WebBook. Retrieved from [Link]

-

American Chemical Society. (n.d.). Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. Retrieved from [Link]

-

AZoM. (2019, October 22). 1H, 19F, and 13C Analysis in Under Two Minutes. Retrieved from [Link]

-

ACS Publications. (2022, December 20). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Retrieved from [Link]

-

ACS Publications. (2022, January 4). Perfluoroalkylation of Terminal Alkynes with Perfluoroalkyl Iodides Catalyzed by an Iron Salt. The Journal of Organic Chemistry. Retrieved from [Link]

-

RSC Publishing. (2021, September 15). 1,2-Bis-perfluoroalkylations of alkenes and alkynes with perfluorocarboxylic anhydrides via the formation of perfluoroalkylcopper intermediates. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

-

University of Sheffield. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). Perfluorooct-1-ene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1H,1H,2H-Perfluoro-1-decene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2023, January 12). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Nature. (2024, June 14). Molecular symmetry change of perfluoro-n-alkanes in 'Phase I' monitored by infrared spectroscopy. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular symmetry change of perfluoro-n-alkanes in ‘Phase I’ monitored by infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8HF13 | CID 2776337 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Solubility of 1H-Perfluorooct-1-yne in Organic Solvents: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 1H-Perfluorooct-1-yne (C8HF13), a highly fluorinated terminal alkyne of significant interest in medicinal chemistry, materials science, and drug development. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document synthesizes the foundational principles of "fluorous" chemistry to predict its solubility behavior in a range of common organic solvents. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of its solubility is presented, empowering researchers to generate reliable data tailored to their specific applications. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the handling and application of this unique chemical entity.

Introduction: The Significance of this compound

This compound is a structurally distinct molecule featuring a hydrophilic terminal alkyne and a highly fluorinated, lipophobic perfluorooctyl chain.[1][2] This unique combination of functionalities makes it a valuable building block in several advanced applications. The terminal alkyne group provides a reactive handle for a variety of chemical transformations, most notably in "click chemistry" for the synthesis of complex molecules and bioconjugates.[3][4] The perfluorooctyl chain imparts properties such as high thermal and chemical stability, and a tendency to self-assemble and create fluorous phases.[5]

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and unique conformational preferences.[6][7][8] As such, fluorinated compounds like this compound are of great interest in the development of novel pharmaceuticals and advanced materials.[9][10]

A fundamental understanding of the solubility of this compound is paramount for its effective utilization. Solubility dictates the choice of reaction media, purification strategies, and formulation approaches. This guide aims to provide a comprehensive framework for understanding and determining the solubility of this important compound.

The Principle of "Fluorous" Solubility: A Paradigm Shift

Highly fluorinated compounds like this compound exhibit solubility behavior that deviates significantly from the traditional "like dissolves like" principle. Due to the high electronegativity and low polarizability of fluorine atoms, the perfluorinated chain is both hydrophobic (water-repelling) and lipophobic (oil-repelling). This unique characteristic gives rise to the concept of "fluorous" solubility, where the primary driving force for dissolution is the interaction with other highly fluorinated molecules.[11][12]

Consequently, this compound is expected to have limited solubility in many common organic solvents, both polar and non-polar. Conversely, it is predicted to be most soluble in fluorinated solvents, such as trifluorotoluene and perfluoroalkanes. This behavior is a critical consideration for anyone working with this class of compounds.

Predicted Solubility Profile of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Fluorinated Solvents | High | Strong "fluorous-fluorous" interactions between the perfluorinated chains of the solute and solvent. |

| (e.g., Trifluorotoluene, Perfluorohexane) | ||

| Chlorinated Solvents | Moderate to Low | Some dipole-dipole interactions may be present, but the lipophobic nature of the perfluorinated chain limits solubility. |

| (e.g., Dichloromethane, Chloroform) | ||

| Apolar Hydrocarbon Solvents | Low | Weak van der Waals forces are insufficient to overcome the strong solute-solute interactions and the lipophobicity of the perfluorinated chain. |

| (e.g., Hexane, Toluene) | ||

| Polar Aprotic Solvents | Low | The polar nature of the solvent does not favorably interact with the non-polar, lipophobic perfluorinated chain. |

| (e.g., Acetone, Acetonitrile, DMF, DMSO) | ||

| Polar Protic Solvents | Very Low | The strong hydrogen bonding network of the solvent is disrupted by the non-polar solute, and there are no favorable interactions. |

| (e.g., Methanol, Ethanol, Water) |

Experimental Protocol for Solubility Determination

Given the lack of published data, an experimental approach is necessary to determine the precise solubility of this compound in a solvent of interest. The following protocol is a robust and reliable method for generating this data.

Materials and Equipment

-

This compound (purity >95%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Calibrated pipettes

-

Scintillation vials or other suitable containers

-

Gas chromatograph with a flame ionization detector (GC-FID) or a quantitative nuclear magnetic resonance (qNMR) spectrometer.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibrate the vials in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully transfer a known volume of the clear supernatant to a clean, pre-weighed vial.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method (for non-volatile solvents):

-

Evaporate the solvent from the vial containing the supernatant under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound (95 °C).[8]

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The mass of the dissolved solute is the difference between the final and initial weights of the vial.

-

-

Chromatographic or Spectroscopic Method (for volatile solvents or higher accuracy):

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the supernatant and the calibration standards using a validated GC-FID or qNMR method.

-

Determine the concentration of this compound in the supernatant by comparing its response to the calibration curve.

-

-

-

Calculation of Solubility:

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is a complex interplay of intermolecular forces.[13][14][15] Understanding these forces is key to predicting and manipulating its solubility.

-

Solute-Solute Interactions: The highly fluorinated chains of this compound molecules have strong cohesive forces due to London dispersion forces, which are significant for large, electron-rich molecules. These strong interactions must be overcome for dissolution to occur.

-

Solvent-Solvent Interactions: The intermolecular forces within the solvent must also be disrupted to create a cavity for the solute molecule. In highly structured solvents like water, this energy penalty is substantial.

-

Solute-Solvent Interactions: Favorable interactions between the solute and solvent are the driving force for dissolution. For this compound, these interactions are primarily:

-

Fluorous Interactions: Strong, favorable London dispersion forces between the perfluorinated chain and fluorinated solvents.

-

Dipole-Dipole Interactions: The terminal alkyne provides a slight dipole, which can interact with polar solvents, though this is often overshadowed by the influence of the long perfluorinated chain.

-

The overall enthalpy of solution is the sum of the energies required to break solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. For this compound in non-fluorinated solvents, the energy required to break the strong solute-solute and solvent-solvent interactions is often greater than the energy released from the weak solute-solvent interactions, resulting in poor solubility.

Intermolecular Forces Diagram

Caption: Intermolecular forces governing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains elusive in the public domain, a strong predictive understanding of its behavior can be derived from the principles of fluorous chemistry. This guide has established that this compound is expected to be most soluble in fluorinated solvents and poorly soluble in common organic solvents. For researchers requiring precise solubility data, the detailed experimental protocol provided herein offers a reliable path to generating this crucial information. A thorough understanding of the solubility of this unique fluorinated alkyne is essential for unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

- Abraham, M. H., & Platts, J. A. (2001). The factors that influence solubility in perfluoroalkane solvents. Journal of organic chemistry, 66(10), 3484-3491.

- BenchChem. (2025).

- Solubilityofthings.com. (n.d.). 1-Fluorononane. Solubility of Things.

- Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-7350.

- Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility.

- Jaye, J. A., & Sletten, E. M. (2021). Simple Synthesis of Fluorinated Ene-Ynes via In Situ Generation of Allenes. Synlett, 32(10), 1011-1015.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776337, this compound.

- MDPI. (n.d.). Synthesis of 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)

- AiFChem. (2025, July 29). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Michigan State University. (n.d.). Intermolecular Forces.

- Michigan State University. (n.d.). Chapter 11 Intermolecular Forces.

- MilliporeSigma. (n.d.). Solvent Miscibility Table.

- BenchChem. (2025). Solubility of Perfluorohept-3-ene in Organic Solvents: A Technical Guide.

- Google Patents. (n.d.).

- Chemistry LibreTexts. (2023, July 12). 13.3: Intermolecular Forces and the Solution Process.

- MDPI. (n.d.).

- Chad's Prep. (2021, November 15). 11.1 Intermolecular Forces | General Chemistry [Video]. YouTube.

- BenchChem. (2025). performance of 1H-Perfluorononane as a solvent against traditional organic solvents.

- University of Groningen. (2023, July 11).

- Kevin's Science Channel. (2024, May 5). Intermolecular Forces Grade 11 Chemistry [Video]. YouTube.

- MilliporeSigma. (n.d.). Solvent Miscibility Table.

- ResearchGate. (2025, October 16).

- International Journal of Trend in Scientific Research and Development. (n.d.). An overview on Common Organic Solvents and their Toxicity.

- National Center for Biotechnology Information. (n.d.). Microfluidic Applications in Drug Development: Fabrication of Drug Carriers and Drug Toxicity Screening.

- ResearchGate. (2017, October 19).

- PubMed. (n.d.). Recent applications of click chemistry in drug discovery.

- University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES.

- Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 1-Fluoro-1H-imidazole and its Parent Compound in Organic Solvents.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782409, Perfluorooct-1-ene.

- White Rose Research Online. (2025, February 5).

Sources

- 1. This compound | C8HF13 | CID 2776337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.rug.nl [research.rug.nl]

- 10. Microfluidic Applications in Drug Development: Fabrication of Drug Carriers and Drug Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

"thermal stability of 1H-Perfluorooct-1-yne"

An In-depth Technical Guide to the Thermal Stability of 1H-Perfluorooct-1-yne

Prepared by: Gemini, Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of this compound (C₈HF₁₃), a terminal alkyne bearing a perfluorohexyl chain. As a molecule combining the high reactivity of an acetylenic group with the unique physicochemical properties imparted by extensive fluorination, understanding its behavior under thermal stress is paramount for safe handling, reaction optimization, and application development. This document synthesizes theoretical principles with actionable experimental protocols, offering a framework for researchers to rigorously assess the thermal limits of this and related fluorinated alkynes. We will explore the molecular characteristics governing its stability, outline robust methodologies for empirical determination, and discuss the anticipated decomposition pathways and safety considerations.

Introduction: The Dichotomy of Fluorination and Unsaturation

Per- and polyfluoroalkyl substances (PFAS) are renowned for their exceptional chemical and thermal resistance, a property derived from the strength of the carbon-fluorine (C-F) bond.[1] This stability has led to their use in a vast array of applications, from high-performance polymers to specialized electronics.[2] However, the introduction of functional groups, such as the terminal alkyne in this compound, creates a potential locus of reactivity that can significantly alter the molecule's thermal profile.

This compound (CAS 55756-24-6) is a valuable building block in synthetic chemistry, enabling the introduction of perfluoroalkyl chains into more complex structures.[3][4] Its utility is predicated on the controlled reaction of the alkyne moiety. Uncontrolled decomposition under thermal stress can, however, lead to the formation of hazardous byproducts and compromise experimental outcomes. This guide provides the foundational knowledge and practical workflows to characterize and manage the thermal stability of this unique compound.

Molecular Structure and Its Influence on Thermal Stability

The thermal stability of this compound is a direct consequence of the interplay between its constituent bonds. A qualitative assessment of bond energies provides a first approximation of the molecule's thermal resilience.

-

Carbon-Fluorine (C-F) Bonds: The perfluorinated C₆F₁₃ chain is the source of the molecule's inherent stability. The C-F bond is one of the strongest single bonds in organic chemistry, contributing to the general robustness of perfluorocarbons (PFCs).[5]

-

Carbon-Carbon (C-C) Bonds: Within the fluorinated chain, the C-C bonds are sterically shielded by the larger fluorine atoms and strengthened by the inductive effect of fluorine. However, studies on unsaturated PFCs like perfluorooct-1-ene show that degradation can be initiated at temperatures as low as 200-300 °C, suggesting that C-C bond cleavage can be a viable decomposition pathway, especially beta to a site of unsaturation.[6]

-

Alkyne Moiety (C≡C-H): The terminal alkyne is the most significant feature influencing thermal reactivity.

-

Triple Bond (C≡C): While intrinsically strong, the π-systems of alkynes make them susceptible to addition reactions and polymerization, which can be initiated thermally.[7]

-

Propargylic C-C Bond: The bond between the alkyne and the perfluoroalkyl chain (F₁₃C₆-C≡CH) is a potential weak point. Cleavage here could initiate radical chain reactions.

-

Terminal C-H Bond: This bond is acidic and can be abstracted, a common initiation step in alkyne reactions.[8]

-

The following table provides a comparative perspective on the expected thermal behavior of this compound relative to its saturated and olefinic analogues.

| Compound | Molecular Formula | Key Structural Feature | Expected Onset of Decomposition | Rationale |

| Perfluorooctane | C₈F₁₈ | Saturated C-C and C-F bonds | High (>500 °C) | Lacks a reactive functional group; decomposition requires high energy to break strong C-F and C-C bonds.[6][9] |

| Perfluorooct-1-ene | C₈F₁₆ | C=C double bond | Moderate (~200-300 °C) | The π-bond provides a site for initiation of radical chain reactions and C-C bond cleavage.[6] |

| This compound | C₈HF₁₃ | C≡C-H terminal alkyne | Moderate to Low (Predicted) | The high reactivity of the terminal alkyne suggests it may be prone to exothermic polymerization or decomposition at temperatures lower than its olefinic counterpart.[10] |

Proposed Thermal Decomposition Pathways

While specific experimental data for this compound is scarce, we can postulate logical decomposition pathways based on the known chemistry of fluorocarbons and alkynes. Thermal decomposition is likely to proceed via complex radical mechanisms.[11] Key potential pathways include:

-

Oligomerization/Polymerization: The alkyne functionality can undergo thermally initiated polymerization, leading to a complex mixture of higher molecular weight materials.

-

C-C Bond Scission: Cleavage of the perfluoroalkyl chain, particularly at the propargylic position, can generate a variety of smaller perfluorinated radical species.

-

HF Elimination (Dehydrofluorination): Rearrangement and elimination reactions could lead to the formation of highly toxic hydrogen fluoride (HF) and other unsaturated fluorinated byproducts.

-

Cyclization and Rearrangement: Intramolecular reactions, similar to those seen in other PFCs, could lead to the formation of cyclic perfluorocarbons.[6]

The diagram below illustrates these potential competing pathways.

Caption: Potential thermal decomposition pathways for this compound.

Experimental Workflow for Thermal Stability Assessment

A multi-technique approach is essential for a comprehensive understanding of thermal stability. The primary methods are Thermogravimetric Analysis (TGA) for quantifying mass loss and Differential Scanning Calorimetry (DSC) for identifying thermal events like melting, phase transitions, and decomposition exotherms.

The following diagram outlines a self-validating workflow for this assessment.

Caption: Integrated workflow for assessing the thermal stability of this compound.

Detailed Experimental Protocols

The following protocols are designed to provide a robust and safe framework for analysis. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses.[12]

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to lose mass due to evaporation or decomposition, and to quantify this mass loss as a function of temperature.

Methodology:

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and calibrated for mass and temperature using certified standards.

-

Select an inert crucible material (e.g., platinum or ceramic).

-

-

Sample Preparation:

-

In a fume hood, accurately weigh 5-10 mg of this compound directly into the tared TGA crucible. Record the exact mass.

-

The compound has a boiling point of 95 °C, so rapid transfer to the instrument is necessary to minimize evaporative loss before the analysis begins.[13]

-

-

TGA Program Parameters:

-

Purge Gas: High-purity Nitrogen (or Argon) at a flow rate of 50-100 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower rate (e.g., 5 °C/min) can be used for higher resolution of thermal events.

-

-

Data Collection: Record mass, temperature, and time throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Identify the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins, excluding initial evaporation.

-

Quantify the percentage of mass lost in each distinct step.

-

Determine the temperature of maximum decomposition rate from the first derivative of the TGA curve (DTG).

-

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures of phase transitions (e.g., melting) and to detect and quantify the heat flow associated with decomposition (exothermic or endothermic).

Methodology:

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Use hermetically sealed aluminum or stainless steel crucibles to contain the volatile sample and any gaseous decomposition products.

-

-

Sample Preparation:

-

In a fume hood, dispense 2-5 mg of this compound into the bottom of a tared DSC crucible.

-

Immediately seal the crucible hermetically to prevent evaporation.

-

Prepare an identical, empty, sealed crucible to serve as the reference.

-

-

DSC Program Parameters:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -20 °C) for 5 minutes.

-

Ramp from -20 °C to 450 °C at a heating rate of 10 °C/min. CAUTION: Do not exceed the temperature limits of the DSC cell or crucibles. Decomposition can be energetic.

-

-

Data Collection: Record heat flow versus temperature.

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks corresponding to melting or boiling.

-

Identify sharp, large exothermic peaks, which are indicative of decomposition. Note the onset temperature and the peak maximum temperature for these exotherms.

-

Integrate the area under the decomposition exotherm to quantify the energy released (ΔH_decomp in J/g).

-

Concluding Remarks and Safety Imperatives

The thermal stability of this compound is fundamentally limited by its terminal alkyne functionality. While the perfluoroalkyl chain imparts significant stability compared to a hydrocarbon analogue, the molecule cannot be treated with the same thermal latitude as fully saturated perfluorocarbons. Experimental analysis via TGA and DSC is not merely recommended; it is essential for defining safe operating temperatures.

Core Safety Directive: Given the high fluorine content, all thermal experiments must be conducted with the assumption that decomposition will produce corrosive and toxic gases, including hydrogen fluoride (HF) and various perfluoroalkene fragments.[11][14] Evolved gas analysis and appropriate exhaust scrubbing are critical safety measures. All handling of the material and its thermal degradation products should be performed in a certified chemical fume hood.[12][15]

This guide provides the scientific framework for a rigorous and safe evaluation of this compound's thermal properties. By understanding the interplay of its structure and applying robust analytical techniques, researchers can confidently and safely utilize this versatile reagent in their work.

References

-

Armstrong, G. T., & Jessup, R. S. (1958). Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry. Journal of Research of the National Bureau of Standards, 60(3), 195-207. [Link]

-

CloudSDS. (n.d.). How to Avoid PFAS Chemicals and What You Need to Know About These Dangerous Substances. [Link]

-

Burgess, D. R., Jr., Zachariah, M. R., Tsang, W., & Westmoreland, P. R. (1995). Thermochemical and chemical kinetic data for fluorinated hydrocarbons. National Institute of Standards and Technology. [Link]

-

Shen, R., et al. (2017). Regio- and Stereoselective Radical Perfluoroalkyltriflation of Alkynes Using Phenyl(perfluoroalkyl)iodonium Triflates. Organic Letters, 19(11), 2937-2940. [Link]

-

Centers for Disease Control and Prevention (CDC). (2024). PFAS and Worker Health. NIOSH Workplace Safety and Health Topics. [Link]

-

EcoOnline. (2024). PFAS Risks & Workplace Safety. [Link]

-

Al-saden, A. A., et al. (2001). Thermodynamic Study of Mixed Hydrocarbon/Fluorocarbon Surfactant System by Conductometric and Fluorimetric Techniques. ResearchGate. [Link]

-

Wisconsin Department of Health Services. (2025). Chemicals: Perfluoroalkyl and Polyfluoroalkyl (PFAS) Substances. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Thermochemical and chemical kinetic data for fluorinated hydrocarbons. NIST Technical Series Publications. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Wu, Y., et al. (2023). Thermal Degradation of Long-Chain Fluorinated Greenhouse Gases: Stability, Byproducts, and Remediation Approaches. ResearchGate. [Link]

-

Armstrong, G. T. (n.d.). Constant pressure flame calorimetry. Semantic Scholar. [Link]

-

Ellis, D. A., et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412, 321-324. [Link]

-

Florin, R. E., et al. (1954). Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. Journal of Research of the National Bureau of Standards, 53(2), 121-133. [Link]

-

Devaprakasam, D., et al. (2006). Thermal Stability of Perfluoroalkyl Silane Self-Assembled on a Polycrystalline Aluminum Surface. ResearchGate. [Link]

-

Northen, R. J., et al. (2024). Specific derivatization of internal alkynes for improved electrospray analysis. ChemRxiv. [Link]

-

Han, W., et al. (2013). Characteristics of perfluoroethane thermal decomposition. ResearchGate. [Link]

-

Sharkas, K., et al. (2023). Predicting pyrolysis decomposition of PFOA using computational nanoreactors: a thermodynamic study. RSC Advances, 13(42), 29775-29781. [Link]

-

Lasala, S., et al. (2019). Thermal Stability Analysis of Perfluorohexane. ResearchGate. [Link]

-

Hyland, K. C., et al. (2023). Review of Recent Computational Research on the Adsorption of PFASs with a Variety of Substrates. MDPI. [Link]

-

INDOFINE Chemical Company. (n.d.). This compound. [Link]

-

Sun, M., et al. (2023). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Molecules, 28(15), 5859. [Link]

-

Center for Health, Environment & Justice. (2020). Thermal degradation of fluoropolymers. [Link]

-

Yamijala, S. S. R. K. C., et al. (2023). Degradation of Perfluorooctanoic Acid on Aluminum Oxide Surfaces: New Mechanisms from Ab Initio Molecular Dynamics Simulations. Environmental Science & Technology, 57(11), 4583-4592. [Link]

-

Marchionni, G., et al. (1993). The comparison of thermal stability of some hydrofluoroethers and hydrofluoropolyethers. ResearchGate. [Link]

-

Key, B. D., et al. (2023). Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI. [Link]

-

Han, W., et al. (2013). Characteristics of Perfluoroethane Thermal Decomposition. Journal of Donghua University (English Edition), 30(4), 350-354. [Link]

-

West Bengal Council of Higher Secondary Education. (n.d.). SUBJECT : CHEMISTRY (CHEM). [Link]

-

Mtoz Biolabs. (n.d.). The Methods of Measuring Protein Thermal Stability. [Link]

-

Jing, M., et al. (2023). Ring-Opening Alkyne Metathesis Polymerization Catalyzed by a Bench-Stable Rhenium Complex. Journal of the American Chemical Society, 145(1), 328-335. [Link]

-

National Center for Biotechnology Information. (n.d.). Perfluorooct-1-ene. PubChem Compound Database. [Link]

Sources

- 1. Predicting pyrolysis decomposition of PFOA using computational nanoreactors: a thermodynamic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PFAS and Worker Health | PFAS | CDC [cdc.gov]

- 3. This compound | C8HF13 | CID 2776337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS: 55756-24-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. Characteristics of Perfluoroethane Thermal Decomposition [cjcu.jlu.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. wbchse.wb.gov.in [wbchse.wb.gov.in]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. mrzgroup.umd.edu [mrzgroup.umd.edu]

- 12. tsapps.nist.gov [tsapps.nist.gov]

- 13. This compound | 55756-24-6 | INDOFINE Chemical Company [indofinechemical.com]

- 14. turi.org [turi.org]

- 15. ecoonline.com [ecoonline.com]

"synthesis route to 1H-Perfluorooct-1-yne"

An In-depth Technical Guide to the Synthesis of 1H-Perfluorooct-1-yne

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented synthetic route to this compound (C₈HF₁₃), a terminal alkyne featuring a C6 perfluoroalkyl chain.[1][2][3] This class of compounds is of significant interest to researchers in materials science, medicinal chemistry, and drug development due to the unique physicochemical properties imparted by the highly fluorinated moiety, including enhanced thermal stability, lipophilicity, and metabolic resistance. This document details a two-step elimination pathway, starting from the commercially available 1H,1H,2H-perfluorooct-1-ene. The guide provides in-depth mechanistic explanations, detailed step-by-step experimental protocols, characterization data, and critical safety considerations for handling the reagents and products involved.

Introduction: The Significance of Perfluoroalkynes